4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfonyl and oxadiazole groups.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, leading to modulation of their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to thiadiazole and triazole derivatives. This uniqueness can be exploited in designing compounds with specific biological or material properties.
Properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-13-8-6-12(7-9-13)16(22)19-17-21-20-15(25-17)10-11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTGMDCIZYSWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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